![molecular formula C7H14ClN B3015144 Spiro[2.3]hexan-5-ylmethanamine hydrochloride CAS No. 1528564-50-2](/img/structure/B3015144.png)

Spiro[2.3]hexan-5-ylmethanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

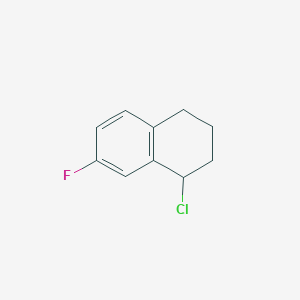

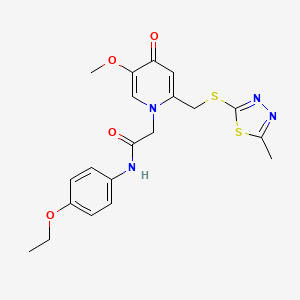

Spiro[2.3]hexan-5-ylmethanamine hydrochloride is a chemical compound with the formula C7H14ClN . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of Spiro[2.3]hexan-5-ylmethanamine involves carbon atoms located at the corners and hydrogen atoms attached to carbon atoms . Each carbon atom is considered to be associated with enough hydrogen atoms to provide the carbon atom with four bonds .Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Conformations

- Spiro[3.3]hept-1-ylidene, closely related to Spiro[2.3]hexan-5-ylmethanamine, is a strained carbene reaction intermediate. It undergoes [1,2]-sigmatropic rearrangements via 1,2-C atom shifts, leading to ring-contraction and ring-expansion products. This highlights its potential in studying reaction mechanisms and conformations in organic chemistry (Rosenberg, Schrievers, & Brinker, 2016).

Synthesis of Oxindoles and Cycloaddition Reactions

- The compound has been used in the synthesis of 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles via a one-pot three-component reaction, involving an intramolecular [3 + 2]-cycloaddition. This demonstrates its utility in creating structurally complex and functionalized organic compounds (Filatov et al., 2017).

Hydrogen Abstraction Studies

- Spiro[2.3]hexane has been studied for hydrogen abstraction by t-butoxyl radicals. Understanding this mechanism is vital for comprehending radical reactions, which are fundamental in organic synthesis and degradation processes (Roberts & Walton, 1985).

Enzymatic Resolution in Nucleoside Synthesis

- Novel R- and S-spiro[2.3]hexane nucleosides were synthesized using Pseudomonas cepacia lipase. This highlights the compound's role in the synthesis of nucleosides, which are key components in biological processes and drug development (Bondada et al., 2004).

Functionalization for Drug Discovery

- The synthesis of highly functional 5-aza-spiro[2,4]heptanes, which are valuable for drug discovery, was achieved through catalytic asymmetric 1,3-dipolar cycloaddition. This process emphasizes its relevance in creating new molecular frameworks for potential pharmaceutical applications (Liu et al., 2011).

Synthesis of Conformationally Rigid Amino Acids

- 1-Aminospiro[2.3]hexane-1,5-dicarboxylic and 1-ammo-5-(ammomethyl)spiro[2.3]hexane-1-carboxylic acids, analogues of glutamic acid and lysine, were synthesized from 3-methylidenecyclobutanecarbonitrile. This process shows its use in creating structurally unique amino acids for biochemistry and pharmaceutical research (Yashin et al., 2019).

Study of Partition Coefficients in Biological Solutions

- Partition coefficients for spiro-derivatives were studied, providing insights into their interactions and distribution in biological systems. This is critical for understanding drug delivery and pharmacokinetics (Blokhina et al., 2013).

Environmental Studies and Soil Extraction

- Spiroxamine, a fungicide derivative, was studied for its hydrolysis and extraction from soils, highlighting the compound's relevance in environmental chemistry and agriculture (Rosales-Conrado, 2009).

Eigenschaften

IUPAC Name |

spiro[2.3]hexan-5-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c8-5-6-3-7(4-6)1-2-7;/h6H,1-5,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQNJOIZFCAMHNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CC(C2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1528564-50-2 |

Source

|

| Record name | {spiro[2.3]hexan-5-yl}methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dichlorophenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B3015061.png)

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2,4-dimethylbenzamide hydrochloride](/img/structure/B3015067.png)

![2-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B3015071.png)

![7-(4-Fluorobenzoyl)-5-[(4-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B3015073.png)

![3-[3-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B3015075.png)

![2-{[3-Cyano-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B3015076.png)

![5-chloro-4-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole](/img/structure/B3015080.png)

![N-(cyanomethyl)-1-[(2,4-dichlorophenyl)methyl]-N,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3015084.png)